Anti-HBV Activity: Niranthin vs. Nirtetralin, Hypophyllanthin, and Phyllanthin in HepG2.2.15 Cells and DHBV Ducklings
Niranthin demonstrated quantifiably superior anti-HBV activity compared to structurally similar lignans. In HepG2.2.15 cells, niranthin inhibited HBsAg and HBeAg secretion with IC₅₀ values of 15.6 μM and 25.1 μM, respectively [1]. In contrast, hypophyllanthin and phyllanthin exhibited negligible anti-HBV activity in the same experimental system [2]. In DHBV-infected ducklings, intragastric niranthin reduced plasma DHBV DNA by 70.72%, 75.23%, and 90.87% at 25, 50, and 100 mg/kg/day, respectively, and decreased serum HBsAg, HBeAg, ALT, and AST levels [1].
| Evidence Dimension | Anti-HBV activity (HBsAg secretion inhibition IC₅₀) |
|---|---|
| Target Compound Data | 15.6 μM (HBsAg), 25.1 μM (HBeAg) |
| Comparator Or Baseline | Hypophyllanthin and phyllanthin showed little to no anti-HBV activity |
| Quantified Difference | Niranthin active; hypophyllanthin and phyllanthin inactive |
| Conditions | HepG2.2.15 human HBV-transfected liver cells, 144 h treatment; DHBV-infected ducklings, 14-day intragastric dosing |
Why This Matters
For HBV research programs requiring in vitro and in vivo validation, niranthin provides a structurally defined lignan with dual in vitro/in vivo anti-HBV efficacy, whereas hypophyllanthin and phyllanthin are unsuitable as anti-HBV tool compounds.
- [1] Liu S, Wei W, Li Y, et al. In vitro and in vivo anti-hepatitis B virus activities of the lignan niranthin isolated from Phyllanthus niruri L. Journal of Ethnopharmacology. 2014;157:1061-1067. View Source
- [2] Xin J, Liu S. Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC. LCGC International. 2024;1(2):38-44. View Source
